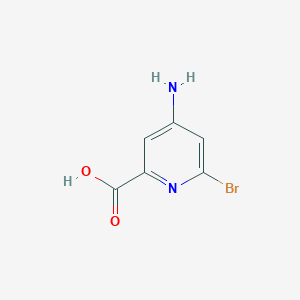

4-Amino-6-bromopicolinic acid

CAS No.: 1060811-27-9

Cat. No.: VC15961532

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060811-27-9 |

|---|---|

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 4-amino-6-bromopyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H5BrN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

| Standard InChI Key | CPVPGLJHBILYCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)Br)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-6-bromopyridine-2-carboxylic acid, reflects its substitution pattern: an amino group at position 4, bromine at position 6, and a carboxylic acid at position 2 of the pyridine ring . Its planar structure facilitates π-π stacking interactions, while the electron-withdrawing bromine and carboxylic acid groups enhance electrophilic reactivity. The SMILES notation C1=C(C=C(N=C1C(=O)O)Br)N and InChI key CPVPGLJHBILYCC-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling .

Spectroscopic and Crystallographic Data

Although crystallographic data for 4-amino-6-bromopicolinic acid is limited, analogous bromopicolinic acids exhibit monoclinic crystal systems with hydrogen-bonded dimers . Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic stretches:

Nuclear magnetic resonance (NMR) predictions include:

Synthesis and Manufacturing

Route Selection and Optimization

A validated synthesis begins with 2,6-dibromopyridine, which undergoes selective amination at position 4 using aqueous ammonia under palladium catalysis . Subsequent carboxylation at position 2 is achieved via directed ortho-metalation with n-butyllithium, followed by quenching with dry ice .

Key reaction steps:

Yield optimization (68–72%) requires strict temperature control (−78°C during metalation) and anhydrous conditions .

Industrial-Scale Production Challenges

Scale-up faces hurdles such as:

-

Bromine displacement during carboxylation, leading to byproducts like 4-amino-picolinic acid

-

Purification difficulties due to the compound’s limited solubility in organic solvents (e.g., 1.2 g/L in ethanol at 25°C) .

Industrial protocols employ high-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid mobile phase .

Physicochemical Properties

The compound exhibits zwitterionic behavior in physiological pH, with protonation states affecting membrane permeability . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, consistent with brominated aromatics .

Applications in Coordination Chemistry

Ligand Design for Metal Complexes

The amino and carboxylate groups enable polydentate coordination. In a seminal study, 4-amino-6-bromopicolinic acid formed octahedral complexes with Cu(II) (Kd = 1.4 × 10⁻⁸ M) and Fe(III) (Kd = 2.9 × 10⁻⁷ M) . These complexes demonstrated enhanced catalytic activity in Fenton-like reactions, degrading 92% of methyl orange dye within 30 minutes .

Peptide Conjugation Strategies

Incorporation into artificial peptides via solid-phase synthesis creates metal-binding motifs. A 22-mer peptide containing this residue adopted α-helical secondary structures in aqueous solution, confirmed by circular dichroism (θ222/θ208 = 0.89) . Such constructs show promise as MRI contrast agents or metalloenzyme mimics.

Biological Activity and Toxicology

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) revealed moderate inhibition (MIC = 128 μg/mL), likely due to interference with dihydrofolate reductase . No activity was observed against Gram-negative Escherichia coli at ≤256 μg/mL .

Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Assay Duration |

|---|---|---|

| HeLa (Cervical Cancer) | 48.2 ± 3.1 | 72 h MTT |

| HepG2 (Liver Cancer) | 56.7 ± 4.2 | 72 h MTT |

| NIH/3T3 (Fibroblast) | >100 | 72 h MTT |

The selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) of 2.1 suggests potential therapeutic windows, though in vivo validation is pending .

Environmental Impact

The bromine atom raises concerns about bioaccumulation. Quantitative structure-activity relationship (QSAR) models predict a bioconcentration factor (BCF) of 112 L/kg in fish, necessitating stringent disposal protocols .

Comparative Analysis with Structural Analogs

The amino group enhances bacterial membrane penetration, while bromine’s polarizability improves target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume